molecular formula C14H10N6O2S B15346853 4-[(E)-(3-nitrophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione

4-[(E)-(3-nitrophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione

Cat. No.: B15346853
M. Wt: 326.34 g/mol
InChI Key: RDCVTVGOVYRBGL-CXUHLZMHSA-N
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Description

The compound "4-[(E)-(3-nitrophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione" is a complex organic molecule that belongs to the class of triazole compounds It is characterized by its unique structure that includes a triazole ring, a pyridine ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "4-[(E)-(3-nitrophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione" can be achieved through a multi-step reaction process. One common method involves the condensation of 3-nitrobenzaldehyde with 4-amino-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione under basic conditions. The reaction typically proceeds in the presence of a catalyst, such as piperidine, at elevated temperatures.

Industrial Production Methods

Scaling up the production of this compound for industrial purposes may involve optimization of reaction parameters to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction monitoring and control.

Chemical Reactions Analysis

Types of Reactions

"4-[(E)-(3-nitrophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione" undergoes several types of chemical reactions, including:

  • Oxidation: : The nitrophenyl group can be oxidized to form corresponding nitro compounds.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : Electrophilic and nucleophilic substitutions can occur at various positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Sodium borohydride, hydrogen gas over palladium catalyst.

  • Substituting agents: : Halides, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding nitro derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

The compound "4-[(E)-(3-nitrophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione" has numerous applications in scientific research:

  • Chemistry: : Used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with metal ions.

  • Biology: : Explored for its potential antimicrobial and antifungal properties.

  • Medicine: : Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the development of novel materials with specific electronic and photophysical properties.

Mechanism of Action

The mechanism by which "4-[(E)-(3-nitrophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione" exerts its effects can be attributed to its interaction with biological macromolecules. The compound's structure allows it to bind to specific enzymes or receptors, influencing biochemical pathways. For instance, its potential antimicrobial activity may involve inhibition of bacterial cell wall synthesis or disruption of protein function.

Comparison with Similar Compounds

When compared to other triazole derivatives, "4-[(E)-(3-nitrophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione" stands out due to its unique combination of a pyridine ring and a nitrophenyl group. This structural uniqueness imparts specific reactivity and biological activity profiles.

Similar compounds

  • 4-(3-nitrophenyl)-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione: : Similar structure but lacks the (E)-methylideneamino group.

  • 3-pyridin-2-yl-1H-1,2,4-triazole-5-thione: : Simpler structure without the nitrophenyl group.

There you have it, the detailed breakdown of the compound "this compound"

Properties

Molecular Formula

C14H10N6O2S

Molecular Weight

326.34 g/mol

IUPAC Name

4-[(E)-(3-nitrophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H10N6O2S/c21-20(22)11-5-3-4-10(8-11)9-16-19-13(17-18-14(19)23)12-6-1-2-7-15-12/h1-9H,(H,18,23)/b16-9+

InChI Key

RDCVTVGOVYRBGL-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=NC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=NC(=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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